molecular formula C13H18F3N3O B1527830 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1183251-84-4

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1527830
CAS No.: 1183251-84-4
M. Wt: 289.3 g/mol
InChI Key: CKDLKDDIMVHZSX-UHFFFAOYSA-N
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Description

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol is unique due to its specific combination of a trifluoromethyl group and a piperazine ring, which imparts distinct pharmacological properties. This combination enhances its metabolic stability and bioavailability, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

2-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(17)1-2-12(11)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDLKDDIMVHZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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